molecular formula C16H10FNO2S2 B5060053 (5Z)-3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5060053
M. Wt: 331.4 g/mol
InChI Key: NHPRBPJMWVHSNZ-ZSOIEALJSA-N
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Description

(5Z)-3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with fluorophenyl and hydroxybenzylidene substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include thiosemicarbazide and acetic acid, with the reaction often carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The thioxo group can be reduced to a thiol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The fluorophenyl and hydroxybenzylidene groups may enhance binding affinity and specificity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-chlorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(3-bromophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorophenyl group in (5Z)-3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro-

Properties

IUPAC Name

(5Z)-3-(3-fluorophenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2S2/c17-11-2-1-3-12(9-11)18-15(20)14(22-16(18)21)8-10-4-6-13(19)7-5-10/h1-9,19H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPRBPJMWVHSNZ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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